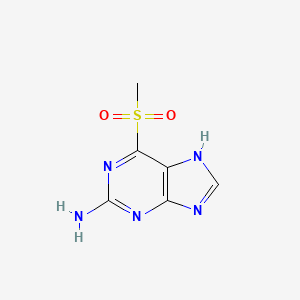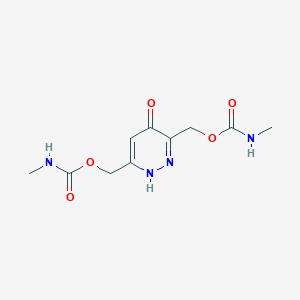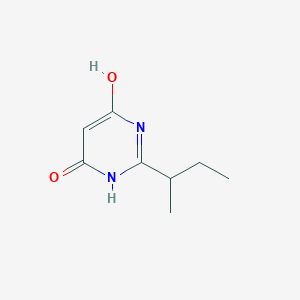
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid is a complex organic compound with the molecular formula C21H17N5O4. It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the purine derivative with acetic acid . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxycarbonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid include other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Allopurinol: A purine analog used in the treatment of gout.
6-Mercaptopurine: An antimetabolite used in cancer therapy.
What sets this compound apart is its unique benzhydryloxycarbonyl group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H17N5O4 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetic acid |
InChI |
InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-19-17(26)20(23-12-22-19)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) |
InChI-Schlüssel |
JVPREMNFIGBKTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


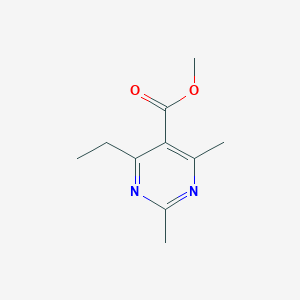

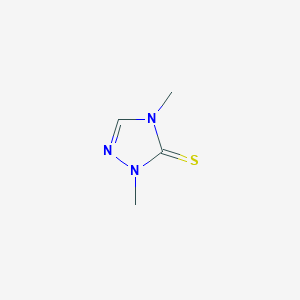

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
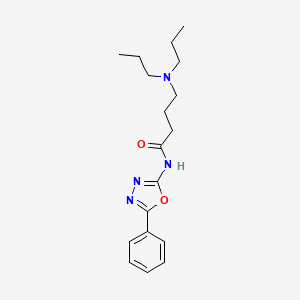

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

